(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride
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Overview
Description
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride typically involves the protection of the amino group of L-serine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-serine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis follows similar steps but is optimized for large-scale production. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds with other amino acids.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the free amino acid.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for deprotection of the Boc group.
N,N’-Diisopropylcarbodiimide (DIC): Used in peptide coupling reactions.
Hydroxybenzotriazole (HOBt): Used as a coupling additive to enhance the efficiency of peptide bond formation.
Major Products Formed
Free Amino Acid: Obtained after deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other molecules for various biochemical applications.
Biomaterials: Incorporated into biomaterials for tissue engineering and regenerative medicine.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon deprotection, the free amino acid can participate in various biochemical processes, including protein synthesis and enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}butanoic acid hydrochloride: Similar structure but with an additional carbon in the side chain.
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid hydrochloride: Similar structure but with two additional carbons in the side chain.
Uniqueness
(2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoic acid hydrochloride is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This makes it highly valuable in peptide synthesis, where precise control over the reaction conditions is essential for the formation of desired peptide bonds.
Properties
IUPAC Name |
(2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4.ClH/c1-8(2,3)14-7(13)10-4-5(9)6(11)12;/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANSCDCTUYPPIS-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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